molecular formula C15H23Cl2N4O5P B12710527 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(4-methoxyphenyl)-, P-oxide CAS No. 97139-34-9

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(4-methoxyphenyl)-, P-oxide

Cat. No.: B12710527
CAS No.: 97139-34-9
M. Wt: 441.2 g/mol
InChI Key: IIWQMBGXPHNNLJ-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-methoxyphenyl)-, P-oxide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-methoxyphenyl)-, P-oxide involves multiple steps, starting with the preparation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring This is typically achieved through the reaction of a suitable phosphoramide with an appropriate diol under controlled conditions The bis(2-chloroethyl)amino group is then introduced via a nucleophilic substitution reaction, followed by the addition of the urea moiety

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-methoxyphenyl)-, P-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-chloroethyl)amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-methoxyphenyl)-, P-oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-methoxyphenyl)-, P-oxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to changes in their activity and function. This can result in various biological effects, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Urea, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, P-oxide
  • 3-(2-Chloroethyl)-2-(2-chloroethyl)amino-4-hydroperoxytetrahydro-2H-1,3,2-oxazaphosphorine

Uniqueness

Compared to similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-methoxyphenyl)-, P-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

97139-34-9

Molecular Formula

C15H23Cl2N4O5P

Molecular Weight

441.2 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C15H23Cl2N4O5P/c1-25-13-4-2-12(3-5-13)18-15(22)21(23)14-6-11-26-27(24,19-14)20(9-7-16)10-8-17/h2-5,14,23H,6-11H2,1H3,(H,18,22)(H,19,24)

InChI Key

IIWQMBGXPHNNLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O

Origin of Product

United States

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